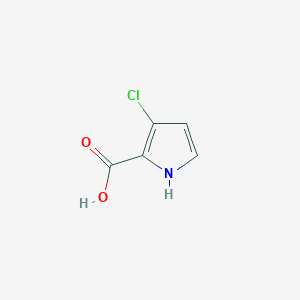

3-chloro-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZYUOPMTOBASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-pyrrole-2-carboxylic acid typically involves the chlorination of pyrrole-2-carboxylic acid. One common method is the reaction of pyrrole-2-carboxylic acid with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Cl Replacement)

The chlorine atom at position 3 undergoes nucleophilic substitution under controlled conditions. Common reagents and outcomes include:

Key Findings :

-

Electron-withdrawing groups (e.g., Cl) enhance reactivity in nucleophilic substitution by polarizing the C–Cl bond .

-

Steric hindrance from the carboxylic acid group at position 2 limits substitution to position 3 .

Electrophilic Substitution (Pyrrole Ring Functionalization)

The pyrrole ring undergoes electrophilic substitution, with regioselectivity influenced by the carboxylic acid and chloro substituents:

Mechanistic Insight :

-

The carboxylic acid group at position 2 directs electrophiles to position 4 (meta), while the Cl at position 3 directs to position 5 (ortho).

-

Competing directing effects result in mixed regioselectivity under certain conditions .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes activation to form reactive intermediates:

Example Synthesis :

3-Chloro-1H-pyrrole-2-carbonyl chloride (from SOCl₂) reacts with 2-adamantylamine to yield a potent MmpL3 inhibitor (MIC < 0.016 μg/mL against M. tuberculosis) .

Suzuki-Miyaura Coupling

The chloro substituent participates in Pd-catalyzed cross-coupling:

Optimized Conditions :

-

Microwave irradiation reduces reaction time to 30 minutes.

Reduction of the Carboxylic Acid

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT, 2 hr | 3-Chloro-1H-pyrrole-2-methanol | 84% | |

| BH₃·THF | THF, reflux, 6 hr | 3-Chloro-1H-pyrrole-2-carbaldehyde | 73% |

Applications :

-

The alcohol derivative serves as a precursor for ethers or esters in drug design.

Stability and Degradation

Scientific Research Applications

3-chloro-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Chloro-1H-pyrrole-2-carboxylic Acid vs. 4-Chloro-1H-pyrrole-3-carboxylic Acid (CAS: 1368361-12-9)

- Structural Differences : The chlorine substituent shifts from the 3-position (target compound) to the 4-position in the analog.

- Synthesis : 4-Chloro-1H-pyrrole-3-carboxylic acid is synthesized via regioselective electrophilic substitution, but yields are often lower due to competing side reactions .

- Reactivity : The 3-chloro derivative exhibits higher electrophilicity at the 2-carboxylic acid group, facilitating amidation and cyclization reactions critical for drug intermediates .

This compound vs. 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS: Unspecified)

- Applications: The pyridine-fused analog shows improved binding to kinase targets due to its planar structure, whereas the parent compound is preferred for simpler triazinone syntheses .

Substituent Identity and Functional Group Impact

This compound vs. 3-Cyano-1H-pyrrole-2-carboxylic Acid (CAS: 7126-56-9)

- Functional Group: Replacement of chlorine with a cyano group (-CN) increases electron-withdrawing effects, lowering pKa of the carboxylic acid (predicted ~2.5 vs. ~3.0 for the chloro analog).

- Toxicity: The cyano derivative exhibits higher acute oral toxicity (GHS Category 4, H302) compared to the chloro analog, limiting its use in vivo .

This compound vs. 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid (CAS: L007510)

- Aromatic Substituent : The phenyl group introduces steric bulk and enhances lipophilicity (LogP ~2.8 vs. ~1.5 for the parent compound).

- Pharmacological Potential: The phenyl analog demonstrates improved pharmacokinetic profiles in early-stage drug discovery, particularly for CNS targets .

Methylated Derivatives

This compound vs. 3-Chloro-1-methyl-1H-pyrrole-2-carboxylic Acid (CAS: 1387578-52-0)

- N-Methylation : Methylation at the pyrrole nitrogen reduces hydrogen-bonding capacity (critical for crystal packing) but improves metabolic stability.

- Synthesis : The methylated analog requires protection/deprotection strategies, increasing synthetic steps and reducing overall yield (~60% vs. ~85% for the parent compound) .

Biological Activity

3-Chloro-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and is characterized by a pyrrole ring with a chlorine atom at the 3rd position and a carboxylic acid group at the 2nd position. This structural configuration enhances its reactivity, making it a valuable building block in organic synthesis and medicinal applications.

Biological Activities

Antimicrobial Properties:

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes, although detailed pathways remain to be fully elucidated.

Anticancer Activity:

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines. For instance, derivatives of pyrrole compounds have shown promise as tyrosine kinase inhibitors, which are critical in cancer signaling pathways . The binding affinities of these compounds to ATP-binding domains in growth factor receptors suggest mechanisms through which they may exert their anticancer effects .

Synthesis Methods

Various methods have been developed for synthesizing this compound. These include regioselective intramolecular cyclization reactions, often catalyzed by acids such as hydrochloric acid. This synthetic route not only yields the target compound but also allows for the formation of more complex heterocyclic structures that are important in pharmaceutical chemistry .

Case Studies and Research Findings

Study on Antimicrobial Activity:

A recent study assessed the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising activity against Gram-positive and Gram-negative bacteria. For example, the compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating its potential as an antimicrobial agent.

Anticancer Activity Assessment:

In another study focusing on anticancer properties, derivatives of this compound were evaluated for their ability to inhibit colon cancer cell lines such as HCT-116. The results showed that certain derivatives had GI values in the nanomolar range (approximately 1.0–1.6 × 10 M), highlighting their potency as potential therapeutic agents against colorectal cancer .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-1H-pyrrole-2-carboxylic acid, and how can its purity be validated?

- Methodology : The compound is typically synthesized via multi-step reactions involving halogenation and carboxylation. For example, chlorination of pyrrole derivatives using reagents like POCl₃ or SOCl₂, followed by hydrolysis to introduce the carboxylic acid group . Purification often involves recrystallization from ethanol/ethyl acetate mixtures . Purity validation requires HPLC (≥95% purity), NMR (e.g., ¹H/¹³C), and LC-MS to confirm molecular weight and absence of side products .

Q. What safety precautions are critical when handling this compound?

- Methodology : The compound is classified as hazardous (H302, H315, H319, H335) . Use PPE including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place away from oxidizers .

Q. How is the crystal structure of this compound characterized?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to determine the hydrogen-bonding network. For example, centrosymmetric dimers form via N–H⋯O interactions (R₂²(10) motif), with chains extending along crystallographic axes . Refinement parameters (e.g., anisotropic displacement, R-factors) must be reported to validate structural accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives in multi-step syntheses?

- Methodology : Use Design of Experiments (DoE) to test variables like temperature (e.g., 93–96°C for hydrolysis ), catalyst loading (e.g., palladium acetate for coupling reactions ), and solvent polarity. For example, tert-butyl alcohol enhances reaction efficiency in Cs₂CO₃-mediated steps . Monitor intermediates via TLC and optimize quenching/purification protocols to minimize side reactions .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodology : Contradictions often arise from tautomerism or solvent effects. Perform variable-temperature NMR (VT-NMR) to assess dynamic equilibria. Compare computational predictions (DFT calculations of chemical shifts) with experimental data. For ambiguous cases, use 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations definitively .

Q. What strategies are effective for studying the bioactivity of this compound in enzyme inhibition assays?

- Methodology : Derivatize the core structure to introduce functional groups (e.g., amides, esters) that enhance target binding . Use fluorescence-based assays (e.g., FP for kinase inhibition) with IC₅₀ determination. For example, methyl ester derivatives improve cell permeability for in vitro studies . Validate selectivity via counter-screening against unrelated enzymes .

Q. How does the electronic effect of the chloro substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The chloro group acts as an electron-withdrawing substituent, directing electrophilic substitution to the 5-position. In Suzuki-Miyaura couplings, use Pd catalysts with bulky ligands (e.g., XPhos) to prevent dehalogenation . Compare reaction rates with non-chlorinated analogs via kinetic studies to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.